molecular formula C20H20FN7O B2930640 7-Fluoro-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2415582-35-1

7-Fluoro-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2930640
CAS No.: 2415582-35-1
M. Wt: 393.426
InChI Key: FWINIWITBZRVAJ-UHFFFAOYSA-N
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Description

7-Fluoro-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of Fluoro Group: The fluoro group is typically introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of Triazolo Group: The triazolo group is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

7-Fluoro-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro and triazolo groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN7O/c1-13-23-24-18-4-5-19(25-28(13)18)26-8-6-14(7-9-26)11-27-12-22-17-10-15(21)2-3-16(17)20(27)29/h2-5,10,12,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWINIWITBZRVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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